1-Bromo-2-iodo-3-(trifluoromethoxy)benzene

Overview

Description

“1-Bromo-2-iodo-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula BrC6H4OCF3 . It is a liquid at room temperature .

Synthesis Analysis

This compound can be synthesized through a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan . It can also be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis

The molecular weight of this compound is 241.01 . The SMILES string representation is FC(F)(F)Oc1cccc(Br)c1 .Chemical Reactions Analysis

In a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, it yields the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.62 g/mL at 25 °C . It has a refractive index of 1.462 .Scientific Research Applications

Organic Synthesis

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene: is a valuable reagent in organic synthesis. It can be used to introduce the trifluoromethoxy group into organic molecules, which is beneficial for increasing their metabolic stability and lipophilicity . This compound can participate in various organic reactions, such as cross-coupling reactions, to synthesize complex organic structures with potential pharmacological activities.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various biologically active molecules. The presence of both bromo and iodo substituents allows for selective functionalization, leading to the creation of new drugs with improved efficacy and reduced side effects .

Material Science

The trifluoromethoxy group is known for its ability to enhance the thermal and chemical stability of materials. Therefore, 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene can be used in the development of high-performance polymers and coatings that require resistance to harsh conditions .

Agricultural Chemistry

In the field of agricultural chemistry, this compound can be utilized to synthesize novel pesticides and herbicides. The trifluoromethoxy group often contributes to the increased potency and selectivity of these agrochemicals .

Fluorine Chemistry

As a source of the trifluoromethoxy group, 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene is important in fluorine chemistry research. It aids in the study of the properties and reactivity of fluorinated compounds, which are relevant in various industrial applications .

Ligand Synthesis

This compound is also used in the synthesis of ligands for transition metal catalysis. The resulting ligands can enable or improve catalytic processes used in the synthesis of fine chemicals and pharmaceuticals .

Analytical Standards

Due to its well-defined structure, 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene can be used as an analytical standard in various spectroscopic and chromatographic methods, aiding in the quantification and identification of similar compounds .

Environmental Studies

In environmental studies, researchers can use this compound to investigate the environmental fate of trifluoromethoxy-containing pollutants. Its well-characterized degradation pathways can serve as a model for understanding the behavior of other fluorinated compounds in the environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-bromo-2-iodo-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURWAFYVUMCVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

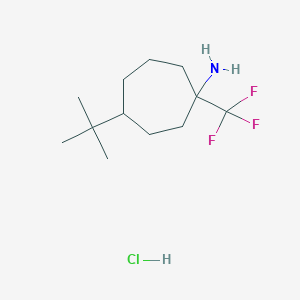

![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)

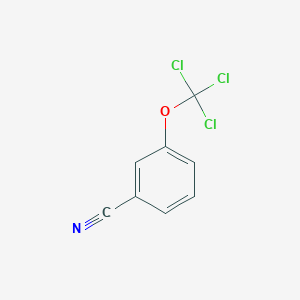

![7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1404470.png)

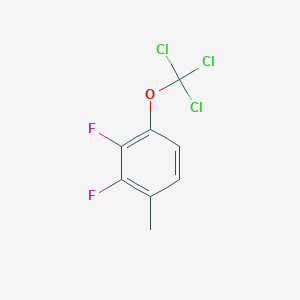

![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)

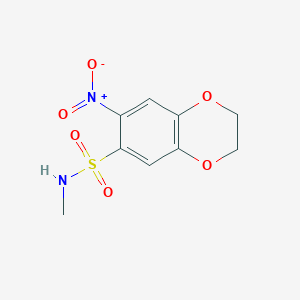

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)